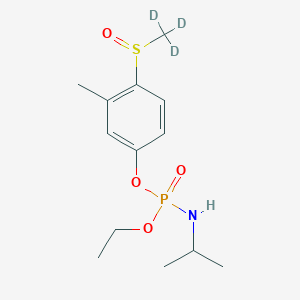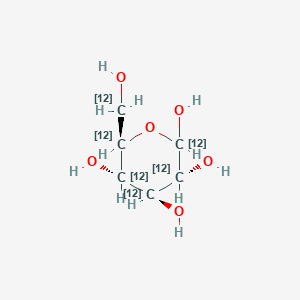
Hydroxylamine-Wang resin (200-400 mesh, 0.8-1.1 mmol/g)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-Wang resin (200-400 mesh, 0.8-1.1 mmol/g) is a specialized resin used primarily in solid-phase synthesis, particularly for the synthesis of hydroxamic acids. This resin is a derivative of Wang resin, which is commonly used as a solid support in peptide synthesis. The hydroxylamine functionality allows for the formation of hydroxamic acids, which are important in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine-Wang resin is synthesized by attaching hydroxylamine to Wang resin, which is itself a polymer of 4-alkoxybenzyl alcohol. The hydroxylamine group is introduced through a series of chemical reactions that typically involve the use of protecting groups to ensure selective functionalization. The resin is then purified and characterized to ensure the correct loading and mesh size .
Industrial Production Methods
In industrial settings, the production of Hydroxylamine-Wang resin involves large-scale chemical reactors where the resin is functionalized with hydroxylamine under controlled conditions. The process includes steps such as polymerization, functional group protection and deprotection, and purification. The final product is tested for its loading capacity (0.8-1.1 mmol/g) and mesh size (200-400 mesh) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-Wang resin primarily undergoes reactions that lead to the formation of hydroxamic acids. These reactions include:
Substitution Reactions: The hydroxylamine group can react with various electrophiles to form hydroxamic acids.
Cleavage Reactions: The resin-bound hydroxamic acids can be cleaved from the resin using trifluoroacetic acid (TFA) in dichloromethane containing water
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the cleavage of hydroxamic acids from the resin.
Dichloromethane: A solvent used in the cleavage process.
Water: Added to the cleavage mixture to facilitate the reaction
Major Products
The major products formed from reactions involving Hydroxylamine-Wang resin are hydroxamic acids, which have applications in various fields such as biochemistry and pharmaceuticals .
Scientific Research Applications
Hydroxylamine-Wang resin is widely used in scientific research for the synthesis of hydroxamic acids. These compounds have several applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Hydroxamic acids are used as inhibitors of metalloproteases and other enzymes.
Medicine: Some hydroxamic acids have therapeutic properties and are used in drug development.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism by which Hydroxylamine-Wang resin exerts its effects involves the formation of a stable bond between the hydroxylamine group and the resin. This allows for the selective synthesis of hydroxamic acids. The molecular targets and pathways involved depend on the specific hydroxamic acid being synthesized and its intended application .
Comparison with Similar Compounds
Hydroxylamine-Wang resin is unique due to its specific functionalization with hydroxylamine, which allows for the selective synthesis of hydroxamic acids. Similar compounds include:
Wang Resin: Used for peptide synthesis but lacks the hydroxylamine functionality.
Merrifield Resin: Another solid support used in peptide synthesis but with different functional groups.
Rink Amide Resin: Used for the synthesis of amides and peptides
Hydroxylamine-Wang resin stands out due to its ability to facilitate the synthesis of hydroxamic acids, which are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
O-[(4-phenylmethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C14H15NO2/c15-17-11-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |
InChI Key |
IZTOBJURYIMQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)







![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)



